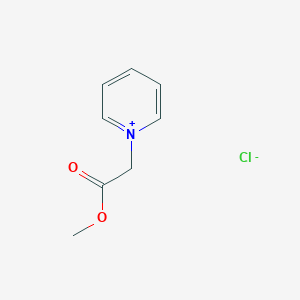

1-(2-Methoxy-2-oxoethyl)pyridinium chloride

Description

1-(2-Methoxy-2-oxoethyl)pyridinium chloride (CAS: 18667-21-5) is a quaternary ammonium compound with the molecular formula C₈H₁₀ClNO₂. It consists of a pyridinium core substituted with a methoxy-oxoethyl group (–CH₂–C(O)–OCH₃) at the 1-position. This compound is used in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules . Its polar nature and cationic structure enhance solubility in polar solvents, facilitating its role in nucleophilic substitution and dipolar reactions.

Properties

IUPAC Name |

methyl 2-pyridin-1-ium-1-ylacetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO2.ClH/c1-11-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARUMFSATWTJPE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940120 | |

| Record name | 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18667-21-5 | |

| Record name | Pyridinium, 1-(2-methoxy-2-oxoethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18667-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-2-oxoethyl)pyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018667215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxy-2-oxoethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows an SN2 mechanism, facilitated by the polar aprotic solvent acetonitrile, which stabilizes the transition state. A 10% stoichiometric excess of pyridine is typically employed to ensure complete conversion of methyl chloroacetate, minimizing residual starting material. The balanced equation is:

Industrial-Scale Protocol

Adapted from pressure-mediated alkylation methods for analogous pyridinium salts:

-

Reactor Setup : A Parr pressure vessel is pre-cooled to 0–5°C using an ice-acetone bath.

-

Charging Reagents : Pyridine (1.1 equivalents) and methyl chloroacetate (1.0 equivalent) are dissolved in anhydrous acetonitrile (5 mL/g pyridine).

-

Reaction Conditions : The mixture is sealed and agitated at 25°C for 48–72 hours under autogenous pressure.

-

Workup : The resulting slurry is filtered, and the solid is washed with cold diethyl ether (3 × 50 mL/g product) to remove unreacted pyridine.

-

Drying : The product is vacuum-dried at 40°C for 24 hours, yielding a hygroscopic white crystalline solid.

Table 1: Key Reaction Parameters and Outcomes

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are optimal due to their ability to solubilize both pyridine and methyl chloroacetate while stabilizing ionic intermediates. Ethanol and water are avoided to prevent ester hydrolysis.

Table 2: Solvent Performance Comparison

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 85 | 98 |

| DMF | 36.7 | 82 | 97 |

| Dichloromethane | 8.9 | 45 | 89 |

Temperature and Pressure Effects

Elevated temperatures (>40°C) accelerate the reaction but risk ester decomposition. Room-temperature conditions (20–25°C) under autogenous pressure (1–2 bar) provide a compromise between speed and side-product formation.

Catalytic Additives

Triethylamine (0.5 equivalents) is occasionally added to scavenge HCl, preventing protonation of pyridine and shifting the equilibrium toward product formation. However, this introduces complexity in purification and is omitted in industrial protocols.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 (4.6 × 250 mm, 5 µm)

-

Mobile phase : Acetonitrile/water (70:30 v/v)

-

Retention time : 6.2 minutes

Industrial Production and Scalability

Batch vs. Continuous Processes

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-oxoethyl)pyridinium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or organic solvents.

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Products include hydroxypyridinium, cyanopyridinium, and thiopyridinium derivatives.

Oxidation: N-oxide derivatives of the pyridinium compound.

Reduction: Hydroxyl-substituted pyridinium compounds.

Scientific Research Applications

1-(2-Methoxy-2-oxoethyl)pyridinium chloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxoethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The oxoethyl group plays a crucial role in these interactions, facilitating binding and reactivity with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Pyridinium Derivatives

Functional Group Variations on the Oxoethyl Side Chain

1-(2-Hydrazino-2-oxoethyl)pyridinium Chloride (Girard’s Reagent P)

- CAS : 1126-58-5 | Formula : C₇H₁₀ClN₃O

- Structure: Replaces the methoxy group with a hydrazino (–NH–NH₂) group.

- Applications : Widely used in derivatization of ketones and aldehydes for chromatographic analysis. Its hydrazine moiety enables selective binding to carbonyl groups .

- Comparison : While both compounds feature a 2-oxoethyl side chain, Girard’s reagent P exhibits nucleophilic reactivity toward carbonyl compounds, whereas the methoxy group in the target compound favors electron-withdrawing effects, stabilizing the pyridinium cation for dipolar reactions.

1-(2-Amino-2-oxoethyl)pyridinium Chloride

- CAS : 41220-29-5 | Formula : C₇H₉ClN₂O

- Structure: Substitutes methoxy with an amino (–NH₂) group.

- Applications: Potential as a cholinesterase reactivator due to the nucleophilic amino group, which may interact with organophosphate-inhibited enzymes .

- Comparison: The amino group enhances hydrogen-bonding capacity compared to the methoxy group, altering biological activity and chemical stability.

1-(2-(4-Cyanophenylamino)-2-oxoethyl)pyridinium Chloride

- Structure: Features a 4-cyanophenylamino substituent on the oxoethyl chain.

- Applications : Demonstrated potent reactivation of human acetylcholinesterase (hAChE) inhibited by sarin (IC₅₀ = 10.14 µM) .

- Comparison: The cyanophenyl group introduces aromaticity and electron-withdrawing effects, enhancing interactions with enzyme active sites compared to the methoxy analog.

Coumarin-Pyridinium Hybrids

- Examples :

- Comparison : Halogenated benzyl groups (F, Cl) enhance lipophilicity and enzyme inhibition. The methoxy-oxoethyl group in the target compound lacks this lipophilic character, reducing cholinesterase affinity but improving solubility for synthetic applications.

N-Phenylpyridinium Chlorides

- Examples :

- Comparison : Electronegative substituents (Cl, Br) on the phenyl ring improve antibacterial activity by enhancing membrane penetration. The methoxy-oxoethyl group in the target compound may reduce cytotoxicity but limit antimicrobial potency.

Structural Analogs in Material Science

5-[1-(2-Chlorophenyl)-2-Methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide

- CAS: 1251736-86-3 | Formula: C₁₇H₁₄BrClNO₂S

- Structure: Incorporates a thienopyridinium core with a chlorophenyl-methoxy-oxoethyl side chain.

- Applications : Investigated for optoelectronic properties due to extended π-conjugation .

- Comparison: The thienopyridinium system offers enhanced electronic delocalization compared to the simple pyridinium core, making it suitable for materials science rather than biochemical applications.

Biological Activity

1-(2-Methoxy-2-oxoethyl)pyridinium chloride (CAS No. 18667-21-5) is a pyridinium salt that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridinium ring substituted with a methoxy and an oxoethyl group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens:

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.0195 | Strong |

| Candida albicans | 0.0048 | Very Strong |

| Bacillus subtilis | 0.0098 | Moderate |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

- Antibacterial Activity : A study conducted on various pyridine derivatives, including this compound, demonstrated promising antibacterial effects. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with rapid bactericidal action observed within hours of exposure .

- Antifungal Activity : The antifungal efficacy of the compound was assessed against Candida albicans, where it showed MIC values significantly lower than standard antifungal agents, suggesting its potential for therapeutic applications in treating fungal infections .

- Cytotoxic Effects : Research into the cytotoxicity of this compound revealed that it has selective toxicity towards certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity underscores its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets. Additionally, the oxoethyl moiety contributes to its reactivity, allowing it to form stable interactions with biological macromolecules .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 1-(2-Methoxy-2-oxoethyl)pyridinium chloride?

- Methodological Answer : The compound is typically synthesized via quaternization of pyridine with methyl chloroacetate derivatives. For example, analogous pyridinium salts (e.g., 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride) are synthesized by reacting pyridine derivatives with α-chloroketones or esters under reflux in anhydrous solvents like acetonitrile . Characterization via -NMR should confirm the absence of unreacted pyridine (δ ~8.5 ppm) and the presence of the methoxycarbonylmethyl group (δ ~3.8 ppm for OCH) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, structurally similar pyridinium salts (e.g., 2-Methoxyethoxymethyl chloride) require precautions due to flammability (H226) and toxicity (H302). Use explosion-proof equipment, avoid ignition sources, and employ fume hoods for synthesis. Store in airtight containers under inert gas to prevent hydrolysis .

Q. Which analytical techniques are optimal for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Monitor for impurities like unreacted pyridine or hydrolysis products.

- Elemental Analysis : Confirm stoichiometry (CHClNO) with ≤0.3% deviation for C, H, N .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M] at m/z 171.06 (CHNO_2$$ ^+) .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction studies be mitigated?

- Methodological Answer : Similar pyridinium salts (e.g., Clopidogrel derivatives) crystallize in monoclinic systems (space group P21/c) via slow evaporation in ethanol/water mixtures. Additives like ammonium chloride can enhance crystal growth. For this compound, optimize solvent polarity (e.g., methanol/ethyl acetate) and control humidity to prevent deliquescence .

Q. How should researchers resolve discrepancies in -NMR data between batches?

- Methodological Answer : Contradictions may arise from residual solvents (e.g., DMSO-d masking peaks at δ 2.5 ppm) or hydrolysis. Conduct deuterium exchange experiments: If the methoxy proton (δ ~3.8 ppm) disappears in DO, it confirms ester hydrolysis to carboxylic acid derivatives. Use -NMR to verify the carbonyl signal at ~170 ppm .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the pyridinium ring. In SN2 reactions (e.g., with thiophenol), monitor kinetics via UV-Vis at 280 nm. Rate constants correlate with solvent dielectric constants (e.g., faster in DMF than ethanol) .

Data Interpretation & Optimization

Q. How can conflicting solubility data in polar aprotic solvents be reconciled?

- Methodological Answer : Solubility in DMSO vs. DMF may vary due to steric hindrance from the methoxy group. Use Hansen solubility parameters: δ ≈ 18 MPa, δ ≈ 12 MPa. Pre-saturate solvents with anhydrous MgSO to minimize water interference .

Q. What strategies validate the compound’s stability under long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.